molecular formula C8H17NS B152865 5,5-Dimethyl-2-isopropylthiazolidine CAS No. 134695-88-8

5,5-Dimethyl-2-isopropylthiazolidine

Cat. No.: B152865
CAS No.: 134695-88-8
M. Wt: 159.29 g/mol
InChI Key: UEHKBJZDQOQOLX-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-isopropylthiazolidine is a heterocyclic organic compound with the molecular formula C9H17NS. It features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-2-isopropylthiazolidine typically involves the reaction of isopropylamine with 2,2-dimethylthiazolidine-4-one. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the thiazolidine ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized temperature and pressure conditions. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethyl-2-isopropylthiazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, and sulfones, which have distinct chemical and physical properties .

Scientific Research Applications

5,5-Dimethyl-2-isopropylthiazolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.

    Medicine: It has been investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: This compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-isopropylthiazolidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

  • 2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid
  • 5,5-Dimethyl-2-isopropylthiazolidine-4-carbonitrile

Comparison: While these compounds share a similar thiazolidine ring structure, they differ in their substituents and functional groupsFor example, the presence of a carboxylic acid group in 2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid may enhance its solubility and reactivity compared to this compound .

Properties

IUPAC Name

5,5-dimethyl-2-propan-2-yl-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NS/c1-6(2)7-9-5-8(3,4)10-7/h6-7,9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHKBJZDQOQOLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1NCC(S1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577991
Record name 5,5-Dimethyl-2-(propan-2-yl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134695-88-8
Record name 5,5-Dimethyl-2-(1-methylethyl)thiazolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134695-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,5-Dimethyl-2-(propan-2-yl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-DIMETHYL-2-ISOPROPYLTHIAZOLIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.761
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,5-Dimethyl-2-isopropylthiazolidine
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5,5-Dimethyl-2-isopropylthiazolidine
Reactant of Route 4
5,5-Dimethyl-2-isopropylthiazolidine
Reactant of Route 5
5,5-Dimethyl-2-isopropylthiazolidine
Reactant of Route 6
5,5-Dimethyl-2-isopropylthiazolidine

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